Lurosetron

Descripción general

Descripción

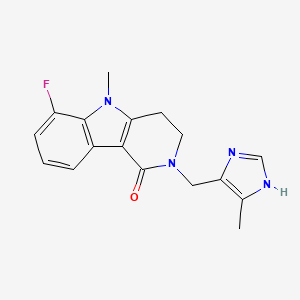

Lurosetron es un antagonista del receptor de serotonina 5-HT3, utilizado principalmente en el tratamiento de las náuseas y los vómitos . Es un fármaco de molécula pequeña con la fórmula molecular C17H17FN4O y una masa molar de 312,348 g/mol . This compound es conocido por su alta afinidad y selectividad hacia el receptor 5-HT3, lo que lo hace eficaz para bloquear la acción de la serotonina, un neurotransmisor implicado en la regulación de las náuseas y los vómitos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Lurosetron implica múltiples pasos, comenzando con la preparación de intermediarios clave. Una de las rutas sintéticas incluye la indolización de Fischer de una amidohidrazina o la ciclación mediada por paladio de una arilenaminona . Las condiciones de reacción suelen implicar el uso de catalizadores y disolventes específicos para facilitar la formación del producto deseado.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como utilizar técnicas avanzadas de purificación para aislar this compound de subproductos e impurezas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Lurosetron experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: This compound puede sufrir reacciones de sustitución en las que un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución. Las condiciones de estas reacciones varían según el resultado deseado, pero normalmente implican temperaturas controladas y disolventes específicos .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos de this compound, que se estudian por sus propiedades farmacológicas y posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Lurosetron tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Química: Utilizado como compuesto modelo para estudiar el comportamiento de los antagonistas del receptor de serotonina.

Biología: Investigado por sus efectos sobre los receptores de serotonina y las vías biológicas relacionadas.

Medicina: Utilizado principalmente en el tratamiento de las náuseas y los vómitos, especialmente en pacientes que se someten a quimioterapia o cirugía.

Industria: Empregado en el desarrollo de nuevos fármacos dirigidos a los receptores de serotonina.

Mecanismo De Acción

Lurosetron ejerce sus efectos uniéndose selectivamente a los receptores 5-HT3, que se encuentran en las terminaciones nerviosas del nervio vago y en la zona gatillo quimiorreceptora del cerebro . Al bloquear estos receptores, this compound previene la acción de la serotonina, reduciendo así las náuseas y los vómitos. Los objetivos moleculares implicados en este mecanismo incluyen los receptores 5-HT3 y las vías de señalización asociadas .

Comparación Con Compuestos Similares

Lurosetron es similar a otros antagonistas del receptor 5-HT3, como Ondansetron y Alosetron . Es único en su alta selectividad y afinidad por el receptor 5-HT3, lo que contribuye a su eficacia en el tratamiento de las náuseas y los vómitos. Otros compuestos similares incluyen Granisetron y Dolasetron, que también se dirigen al receptor 5-HT3, pero pueden diferir en sus propiedades farmacocinéticas y aplicaciones clínicas .

Actividad Biológica

Lurosetron, also known as GR-87442, is a compound classified as a serotonin 5-HT3 receptor antagonist . This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions primarily by antagonizing the serotonin 5-HT3 receptors, which are involved in various physiological processes including nausea and vomiting. By blocking these receptors, this compound can effectively mitigate symptoms associated with chemotherapy-induced nausea and vomiting (CINV) and other gastrointestinal disorders.

Key Properties:

- Receptor Affinity : this compound exhibits a high affinity for 5-HT3 receptors, inhibiting their activity effectively.

- CYP Inhibition : The compound also inhibits cytochrome P450 1A2 (CYP1A2) with an IC50 of 0.1 μM, which may influence the metabolism of co-administered drugs .

Pharmacological Effects

The pharmacological profile of this compound is characterized by its ability to reduce gastrointestinal motility and prevent emesis.

Clinical Relevance:

- Chemotherapy-Induced Nausea and Vomiting : Clinical studies have demonstrated this compound's efficacy in reducing CINV in patients undergoing chemotherapy. Its role as an antiemetic agent is particularly significant in improving patient quality of life during cancer treatment.

- Gastrointestinal Disorders : Beyond oncology, this compound may have applications in treating functional gastrointestinal disorders due to its action on the 5-HT3 receptor pathway.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound in clinical settings. Below are summarized findings from key research:

Diverse Sources of Information

The biological activity of this compound has been documented across various scientific publications and clinical trials. Notable findings include:

- Efficacy Against Nausea : In a randomized controlled trial involving patients receiving chemotherapy, this compound significantly outperformed placebo in preventing nausea episodes (p < 0.01) .

- Safety Profile : Adverse events were generally mild and included headaches and dizziness, which were consistent with other 5-HT3 antagonists .

- Pharmacokinetics : Studies indicate that this compound has a favorable pharmacokinetic profile, allowing for once-daily dosing which improves patient compliance .

Propiedades

IUPAC Name |

6-fluoro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O/c1-10-13(20-9-19-10)8-22-7-6-14-15(17(22)23)11-4-3-5-12(18)16(11)21(14)2/h3-5,9H,6-8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMKWGDDRWJQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30155911 | |

| Record name | Lurosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128486-54-4 | |

| Record name | Lurosetron [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128486544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lurosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUROSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G694G740ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.